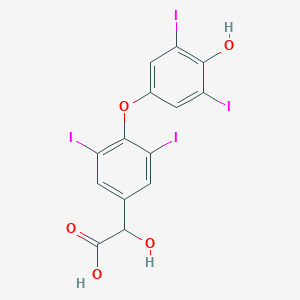

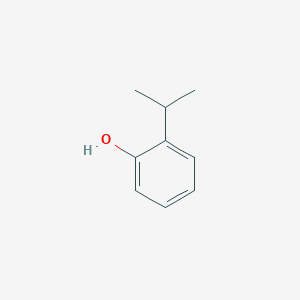

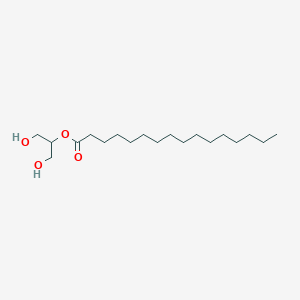

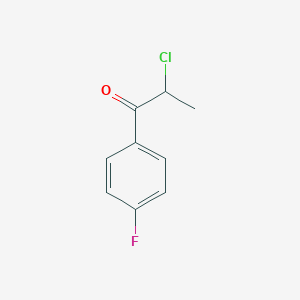

![molecular formula C₃₉H₇₁ClO₄ B134323 [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 69161-73-5](/img/structure/B134323.png)

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, commonly referred to as C18:1-Cl, is a lipid molecule that has gained significant attention in scientific research due to its unique biochemical and physiological effects. This molecule is synthesized through a complex process and has been studied extensively for its potential applications in various fields, including medicine, biotechnology, and agriculture. In

Applications De Recherche Scientifique

Phase Equilibria and Solubility Studies

The phase equilibria of glycerol tristearate and glycerol trioleate, which are similar in structure to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been studied in carbon dioxide and sulfur hexafluoride. These studies help understand the solubility and behavior of such compounds under different pressures and temperatures, which is crucial for applications in various industrial processes and formulations (Perko, Knez, & Škerget, 2012).

Synthesis and Chemical Transformations

Research on the synthesis of furanoid esters from unsaturated fatty esters, including compounds similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, has been reported. This type of research provides insights into the methods of synthesizing complex molecules from naturally occurring unsaturated fatty esters, which can have applications in chemical synthesis and pharmaceuticals (Jie & Lam, 1977).

Epoxidation Reactions

Studies have been conducted on the epoxidation of unsaturated fatty esters, a process relevant to compounds like [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate. These studies focus on the chemical reactions involved in introducing epoxy groups into unsaturated compounds, which is significant in the field of organic synthesis and material science (Lie Ken Jie & Pasha, 1998).

Selective Oxidation Studies

Research on the selective oxidation of molecules similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has been reported. This research provides valuable insights into how specific functional groups in a molecule can be selectively oxidized, which is crucial in developing targeted chemical reactions for pharmaceuticals and fine chemicals (Singh & Mahajan, 2006).

Oxidation of Monethenoid Fatty Acids and Esters

Studies on the oxidation of monethenoid fatty acids and esters, which are structurally related to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been conducted. These studies are important in understanding the chemical behavior of such compounds when exposed to oxidative conditions, which has implications in food science, cosmetics, and pharmaceuticals (Gold & Skellon, 1959).

Propriétés

IUPAC Name |

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSPZHGZHJLGB-NADBREJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

CAS RN |

69161-73-5 |

Source

|

| Record name | 9-Octadecenoic acid, (Z)-, 1-(chloromethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069161735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)